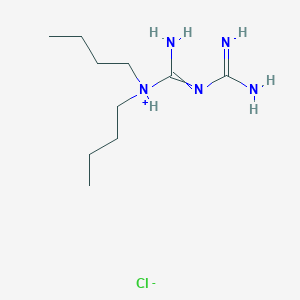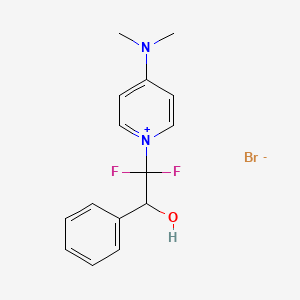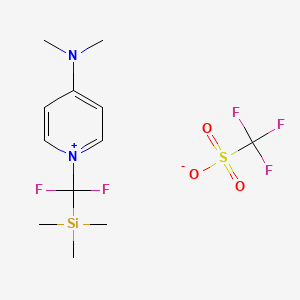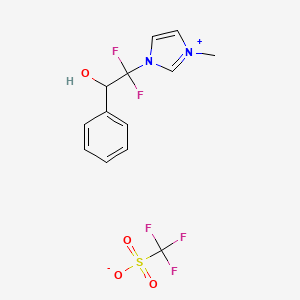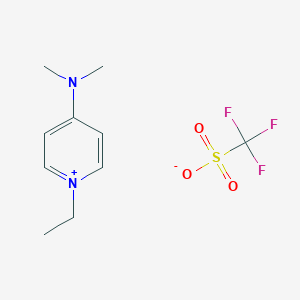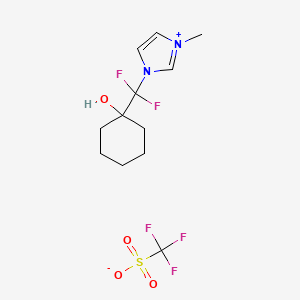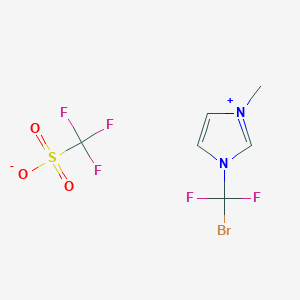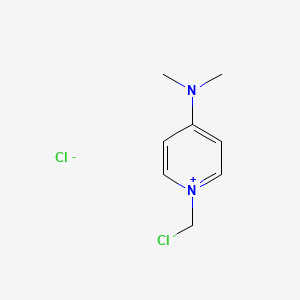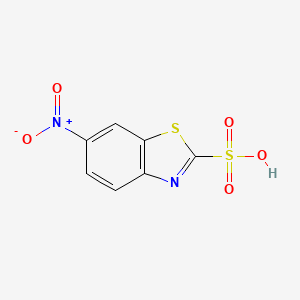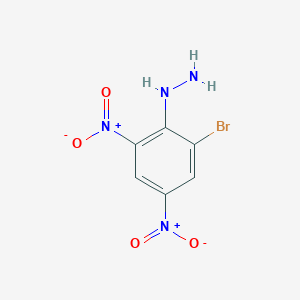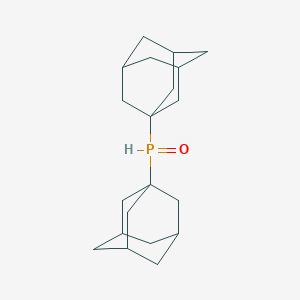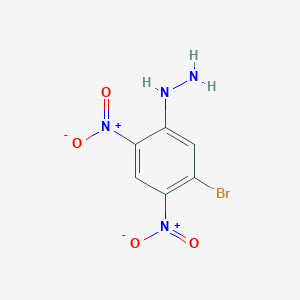
(5-Bromo-2,4-dinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2,4-dinitrophenyl)hydrazine is a chemical compound with the molecular formula C6H5BrN4O4. It is a derivative of 2,4-dinitrophenylhydrazine, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2,4-dinitrophenyl)hydrazine typically involves the bromination of 2,4-dinitrophenylhydrazine. The reaction is carried out by treating 2,4-dinitrophenylhydrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar bromination process, but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors and continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) are employed.
Substitution: Halogenation reactions with bromine (Br2) or iodine (I2) are typical substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of polybrominated or polyhalogenated derivatives.
Scientific Research Applications
(5-Bromo-2,4-dinitrophenyl)hydrazine is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and analytical chemistry for detecting carbonyl compounds.
Biology: In biochemical assays to study enzyme activities and metabolic pathways.
Medicine: In drug discovery and development for synthesizing potential therapeutic agents.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It acts as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The specific mechanism depends on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine
2,4,6-Trinitrophenylhydrazine
2,4-Dinitroaniline
2,4-Dinitrochlorobenzene
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
(5-bromo-2,4-dinitrophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O4/c7-3-1-4(9-8)6(11(14)15)2-5(3)10(12)13/h1-2,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPUXCYGZSWHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


